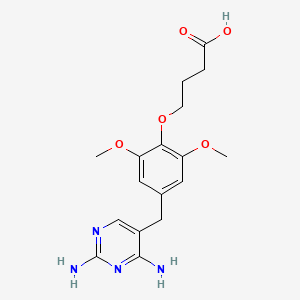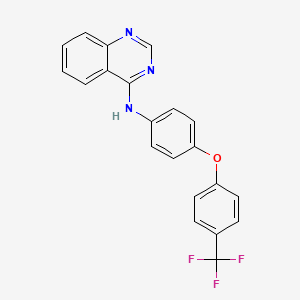
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . This compound, with its unique trifluoromethyl group, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method involves the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with acetonitrile, followed by nucleophilic substitution with phenylamine and subsequent reduction . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), and ethanol are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce various oxygenated derivatives.
Applications De Recherche Scientifique
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tubulin polymerization, disrupt cellular microtubule networks, and promote cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . These actions make it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer activity.
4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine: Synthesized through similar routes and exhibits similar biological activities.
Uniqueness
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine is unique due to its specific trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C21H14F3N3O |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27) |
Clé InChI |
CAIODVXPWNFDFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



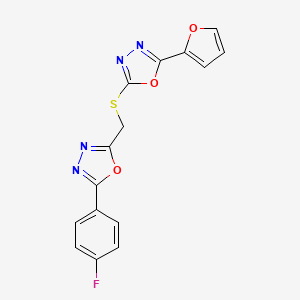

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)


![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
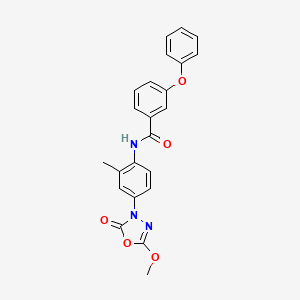
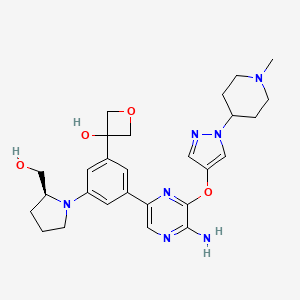
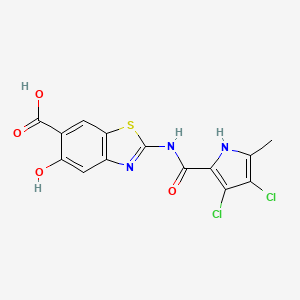
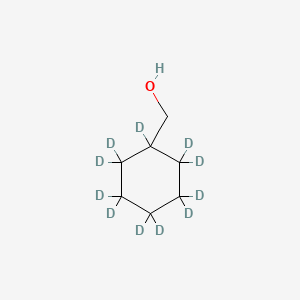

![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
